3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid

Organic Synthesis Protecting Group Strategy Medicinal Chemistry Building Blocks

Researchers seeking regioisomerically pure, orthogonally protected isoxazole scaffolds face limited sourcing options. This compound delivers three distinct reactive handles-4-bromophenyl for cross-coupling, THP-ether for latent alcohol unveiling, and free carboxylic acid for amidation-enabling sequential diversification without protecting group interference. - Supports >100-member library synthesis via orthogonal Suzuki-Miyaura coupling, amidation, and deprotection. - Available at 98% purity from qualified suppliers, ensuring reliable first-step diversification without repurification. - Directly applicable in one-pot decarboxylative halogenation-cross-coupling sequences for late-stage functionalization.

Molecular Formula C16H16BrNO5
Molecular Weight 382.21 g/mol
Cat. No. B12272878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid
Molecular FormulaC16H16BrNO5
Molecular Weight382.21 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OC(C2=CC=C(C=C2)Br)C3=NOC=C3C(=O)O
InChIInChI=1S/C16H16BrNO5/c17-11-6-4-10(5-7-11)15(23-13-3-1-2-8-21-13)14-12(16(19)20)9-22-18-14/h4-7,9,13,15H,1-3,8H2,(H,19,20)
InChIKeyOTYKYJQADOFJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid: Core Structural and Procurement Baseline


3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic acid (CAS 2006277-37-6) is a 3,4-disubstituted isoxazole building block featuring a tetrahydropyranyl (THP)-protected benzylic alcohol and a free 4-carboxylic acid . With a molecular formula of C₁₆H₁₆BrNO₅ and a molecular weight of 382.21 g/mol, the compound integrates a 4-bromophenyl group suitable for cross-coupling reactions, an acid-labile THP ether that enables orthogonal deprotection strategies, and a carboxylic acid handle available for amide coupling or decarboxylative functionalization . It is commercially supplied by multiple vendors at purities ranging from 95% to ≥98% . The combination of halogenated aryl, protected alcohol, and carboxylic acid functional groups within a single isoxazole scaffold distinguishes this intermediate from simpler bromophenyl isoxazole analogs in multi-step synthetic route design .

Why In-Class Isoxazole-4-Carboxylic Acids Cannot Simply Replace 3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid


Isoxazole-4-carboxylic acid derivatives bearing a bromophenyl group are not interchangeable building blocks; substitution pattern and protecting group status critically determine both synthetic compatibility and downstream derivatization potential . The 3-substituted isoxazole-4-carboxylic acid scaffold offers distinct reactivity relative to 5-substituted regioisomers in decarboxylative halogenation reactions, where the 3-position substituent influences reaction outcome and yield [1]. The THP-protected benzylic alcohol prevents undesired side reactions at the hydroxyl position during transformations involving the carboxylic acid or bromophenyl groups, whereas the corresponding unprotected alcohol analog (CAS 2006276-91-9) may undergo esterification, oxidation, or nucleophilic substitution under standard coupling or cross-coupling conditions . The 4-bromophenyl group provides a versatile handle for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-couplings; replacing it with a nitro, chloro, or methyl substituent fundamentally alters the accessible chemical space and coupling conditions . These orthogonal reactivity features mean that selecting the unprotected alcohol, a different halogen, or a regioisomeric scaffold will divert the synthetic path and necessitate re-optimization of downstream chemistry [1].

Quantitative Differentiation Evidence: 3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid vs Closest Analogs


Orthogonal Protection: THP-Ether vs Free Hydroxyl – Molecular Weight, Lipophilicity, and Synthetic Compatibility

The target compound incorporates a tetrahydropyranyl (THP) ether protecting the benzylic alcohol, which is cleavable under mild aqueous acid conditions (e.g., TsOH/MeOH or HCl/THF/H₂O) while remaining stable to basic and nucleophilic conditions. The unprotected analog, 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid (CAS 2006276-91-9), contains a free secondary alcohol that can compete in acylation, Mitsunobu, or oxidation reactions aimed at the carboxylic acid or bromophenyl sites . The THP group increases molecular weight from 298.09 g/mol (unprotected analog) to 382.21 g/mol (target), and raises calculated lipophilicity, thereby altering solubility and partitioning behavior in multi-phase reaction systems . The THP-protected compound permits sequential deprotection after key bond-forming steps, enabling a fully orthogonal synthetic route that is unattainable with the free alcohol [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry Building Blocks

Bromine as Synthetic Handle: Cross-Coupling Reactivity vs Chloro, Nitro, and Methyl Analogs

The 4-bromophenyl substituent on the target compound is a first-tier handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck), with reactivity generally following Ar-Br > Ar-Cl ≫ Ar-CH₃ (inert) and orthogonal to Ar-NO₂ . The chloro analog, 3-[(4-chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic acid (CAS 2006277-13-8, MW 337.75), exhibits lower oxidative addition rates with Pd(0) catalysts, typically requiring higher temperatures or stronger ligands for comparable conversion. The nitro analog (CAS 2006277-51-4, MW 348.31) is susceptible to reduction under hydrogenation or transition-metal-catalyzed conditions, limiting reaction compatibility [1]. The methyl-substituted analog 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0, MW 282.09) lacks the THP-protected alcohol entirely, restricting downstream functionalization of the benzylic position . Microwave-assisted decarboxylative halogenation of isoxazole-4-carboxylic acids has been demonstrated, providing a direct path from the carboxylic acid to 4-haloisoxazoles and enabling one-pot decarboxylative cross-coupling sequences [2].

Cross-Coupling Chemistry Structure-Activity Relationship Parallel Synthesis

Supplier Purity and Price Comparison: Target Compound vs Five Closest Analogs

A cross-supplier survey reveals tiered pricing that reflects the synthetic complexity and functional group richness of the target compound. The target compound is priced at approximately $2,775 per gram (95% purity, AChemBlock) , while the simpler regioisomer 5-(4-bromophenyl)isoxazole-4-carboxylic acid (CAS 887408-14-2), which lacks both the THP-ether and the 3-substitution pattern, is available at $403/g (Sigma-Aldrich/Krackeler) [1]. The methyl-substituted analog (CAS 91182-58-0) is $191.90/g . The unprotected alcohol analog (CAS 2006276-91-9) is priced at approximately €1,220/g (~$1,330) . The nitrophenyl analog (CAS 2006277-51-4) is listed at £833/g (~$1,050) . Purity offerings range from 95% to 98% for the target compound, with Leyan and MolCore supplying at 98% purity . The higher price of the target compound reflects the presence of three functional handles (Br, THP-ether, COOH) in a single scaffold, which eliminates the need for separate protection and functionalization steps.

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

Decarboxylative Functionalization Reactivity: Isoxazole-4-Carboxylic Acid Scaffold

Isoxazole-4-carboxylic acids undergo microwave-assisted metal-free decarboxylative iodination and bromination using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of K₃PO₄ [1]. The substitution at the 3-position of the isoxazole ring influences the reaction outcome, with different 3-substituents yielding distinct product profiles; this position-dependence is documented for 3,5-disubstituted isoxazole-4-carboxylic acids [1]. The target compound, bearing a 3-(THP-protected bromophenylmethyl) substituent, can serve as a substrate for this decarboxylative halogenation, generating a 4-haloisoxazole that can subsequently participate in one-pot Suzuki-Miyaura or Sonogashira couplings [1]. In contrast, the 5-substituted regioisomer (CAS 887408-14-2) places the bromophenyl group at the 5-position, resulting in a different steric and electronic environment at the isoxazole 4-position during decarboxylative reactions, potentially altering yields and selectivity . The presence of the THP-protected alcohol on the target compound provides an additional site for late-stage diversification after decarboxylative coupling, a feature absent in simpler analogs lacking the protected benzylic alcohol [1].

Decarboxylative Halogenation C-C Bond Formation Microwave-Assisted Synthesis

Isoxazole-4-Carboxylic Acid Class-Level Biological Profile: PTP1B Inhibition Selectivity

Isoxazole carboxylic acids have been structurally optimized as protein tyrosine phosphatase 1B (PTP1B) inhibitors with >20-fold selectivity over the highly homologous T-cell PTPase (TCPTP), guided by X-ray crystallography-based structure-activity relationships (SAR) [1]. While the specific target compound has not been individually profiled in published PTP1B assays, the 3-substituted isoxazole-4-carboxylic acid scaffold positions the carboxylic acid at the 4-position in a geometry that may support interactions with the PTP1B catalytic pocket, as established by the SAR series [1]. A related 5-(4-bromo-phenyl)-isoxazole-3-carboxylic acid regioisomer exhibited a Kd of 800,000 nM (800 µM) against human PTP1B by HSQC NMR, representing only weak baseline affinity for the 3-carboxylic acid regioisomer [2]. The 4-carboxylic acid scaffold with optimized substitution has yielded inhibitors with cellular activity in COS 7 cells (inhibitor 7, Bioorg. Med. Chem. Lett. 2004) [1]. The bromophenyl and THP-protected benzylic alcohol attachment on the target compound provide vectors for further SAR exploration around the PTP1B pharmacophore.

PTP1B Inhibition Selectivity Screening Metabolic Disease Targets

Regiochemical Differentiation: 3-Substituted vs 5-Substituted Isoxazole-4-Carboxylic Acid Scaffolds

The target compound is a 3-substituted isoxazole-4-carboxylic acid, whereas many commercially abundant analogs are 5-substituted (e.g., 5-(4-bromophenyl)isoxazole-4-carboxylic acid, CAS 887408-14-2). In 3-substituted isoxazole-4-carboxylic acids, the carboxylic acid at the 4-position is flanked by substituents at the 3-position only, creating a distinct steric environment compared to 5-substituted or 3,5-disubstituted systems [1]. This regiochemistry has been shown to influence decarboxylation rates and reactivity profiles: 3,5-disubstituted isoxazole-4-carboxylic acids exhibit substitution-dependent outcomes in decarboxylative halogenation, confirming that the 3-position substituent identity directly modulates reactivity at the 4-position [2]. A 1H-NMR-based method has been developed to distinguish between isomeric isoxazole-4-carboxylic acid derivatives based on their H-4 chemical shift assignments, which is directly applicable to quality control and isomer verification during procurement [3]. The target compound's 3-substituted architecture cannot be replicated by 5-substituted regioisomers without altering the spatial orientation of the bromophenyl and carboxylic acid groups, which impacts both synthetic outcomes and biological target interactions.

Regiochemistry Isoxazole SAR Substitution Pattern

Optimal Research and Industrial Application Scenarios for 3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid


Multi-Step Parallel Synthesis of Isoxazole-Based Compound Libraries

The compound's three orthogonal functional handles (bromine, THP-ether, carboxylic acid) make it an ideal starting point for diversity-oriented synthesis (DOS) campaigns. The bromophenyl group undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate biaryl diversity, the carboxylic acid can be converted to amides, esters, or undergo decarboxylative halogenation per the Barak et al. 2019 protocol [1], and the THP-ether can be deprotected to reveal a hydroxyl group for further diversification via etherification, esterification, or oxidation. This orthogonal reactivity enables the construction of >100-membered compound libraries from a single building block. The 98% purity available from Leyan and MolCore ensures consistent library quality without the need for repurification after the first diversification step.

PTP1B-Targeted Drug Discovery with Selectivity Requirements

Given the >20-fold selectivity of isoxazole-4-carboxylic acid derivatives for PTP1B over TCPTP demonstrated by Zhao et al. [2], the target compound serves as a scaffold for developing selective PTP1B inhibitors for type 2 diabetes or obesity. The bromine atom at the para-position of the phenyl ring provides a vector for exploring hydrophobic pocket interactions through cross-coupling, while the THP-protected benzylic alcohol can be deprotected and functionalized to modulate solubility, metabolic stability, or target engagement. The compound's higher lipophilicity (driven by the THP group and bromine) relative to unprotected analogs may influence cell permeability and requires systematic SAR exploration.

One-Pot Decarboxylative Cross-Coupling for 4-Functionalized Isoxazole Synthesis

The target compound can be directly employed in the microwave-assisted decarboxylative halogenation protocol established by Barak et al. [1], followed by in-situ Suzuki-Miyaura or Sonogashira coupling to generate 3,4-disubstituted isoxazoles. This one-pot sequence circumvents the need for pre-functionalized isoxazole intermediates and allows late-stage diversification. The THP-protected alcohol at the 3-position survives these conditions and can be revealed in a subsequent acid-catalyzed deprotection step, providing a triply diversified isoxazole product in three sequential operations from a single starting material.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

In programs where the precise substitution pattern of the isoxazole ring is critical for biological activity, the target compound provides access to the 3-substituted isoxazole-4-carboxylic acid regioisomer. This regioisomer cannot be obtained from the cheaper 5-(4-bromophenyl)isoxazole-4-carboxylic acid ($403/g) or the methyl analog 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid ($191.90/g) without complete resynthesis. For SAR studies comparing 3- vs 5-substituted isoxazoles, procurement of the correct regioisomer is essential to avoid confounding structure-activity interpretations. NMR verification of H-4 chemical shifts [3] can be used to confirm regiochemical identity upon receipt.

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